![molecular formula C7H12O2S3 B1340128 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid CAS No. 881037-62-3](/img/structure/B1340128.png)
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid
Overview
Description
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid (ESCMPA) is a sulfur-containing organic acid derived from ethylsulfanylcarbonothioyl. It is a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
A Convenient Synthesis of [1,2,3]Triazolo[1,5-a]quinoline The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate involved a reaction where a compound structurally similar to 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid was used. This showcases the compound's potential in complex organic syntheses, specifically in forming triazoloquinoline derivatives (Pokhodylo & Obushak, 2019).
Synthesis of α-sulfanyl-β-amino acid derivatives The compound played a role in the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are critical building blocks in pharmaceuticals, highlighting the compound's significance in medicinal chemistry (Kantam et al., 2010).
Role in Polymer Chemistry and Nanotechnology
A temperature-responsive carbon black nanoparticle 2-{[(dodecylsulfanyl)carbonothioyl]sulfanyl}propanoic acid (DSCTSP) was used in creating a temperature-responsive carbon black nanoparticle, showcasing the compound's application in nanotechnology and smart materials. This illustrates its role in creating materials with unique, responsive properties (Yang et al., 2007).
Contribution to Pharmacological Synthesis
Development of amino acid conjugated sulfonamides as a potent antiulcer agent 2-{[(4-methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs were synthesized and evaluated for antiulcer potential. This signifies the compound's role in the development of new pharmacological agents, underlining its importance in drug synthesis and medical applications (Sahoo & Subudhi, 2014).
properties
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S3/c1-4-11-6(10)12-7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOGBBSRQCYUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475312 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
CAS RN |
881037-62-3 | |
| Record name | 2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


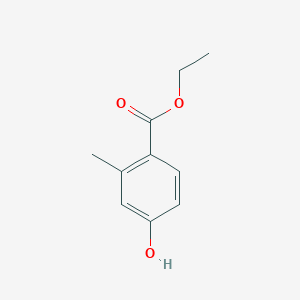
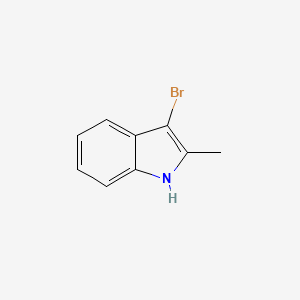
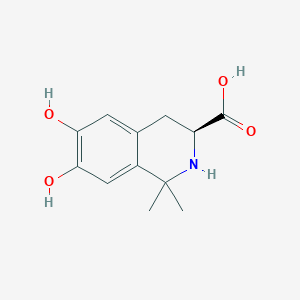
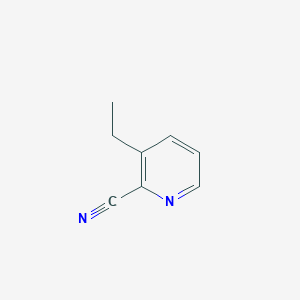




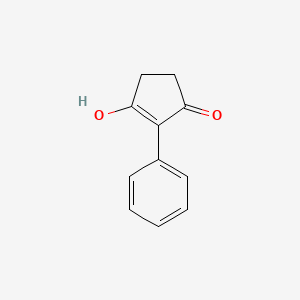

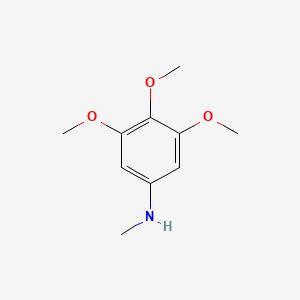


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)